3-(Propan-2-yloxy)propanoyl chloride CAS 56680-78-5 properties
3-(Propan-2-yloxy)propanoyl chloride CAS 56680-78-5 properties
An In-Depth Technical Guide to 3-(Propan-2-yloxy)propanoyl Chloride (CAS 5668-78-5): Properties, Synthesis, and Applications
Introduction
3-(Propan-2-yloxy)propanoyl chloride, registered under CAS number 5668-78-5, is a bifunctional organic molecule of significant interest to the synthetic chemist.[1] Possessing both a highly reactive acyl chloride moiety and a stable ether linkage, this compound serves as a valuable building block for introducing the 3-(isopropoxy)propanoyl group into a wide array of molecular architectures. Its structure makes it particularly relevant in the fields of pharmaceutical development and specialty chemical synthesis, where precise molecular modification is paramount.
This technical guide provides a comprehensive overview of 3-(Propan-2-yloxy)propanoyl chloride, consolidating its known properties, outlining a robust synthetic pathway, exploring its chemical reactivity, and predicting its spectroscopic signature. The content herein is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.
Section 1: Physicochemical and Structural Properties
The fundamental identity and characteristics of a reagent are critical for its effective use. While extensive experimental data for this specific compound is not widely published, its core properties can be summarized from available chemical databases.[1][2][3][4]
Table 1: Core Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 56680-78-5 | [1][2] |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |
| Molecular Weight | 150.60 g/mol | [1][2][4] |
| IUPAC Name | 3-(propan-2-yloxy)propanoyl chloride | [3] |
| Synonyms | 3-isopropoxypropanoyl chloride | |
| SMILES | CC(C)OCCC(=O)Cl | [2][3] |
| InChI Key | QKOOBPCFTVGNFP-UHFFFAOYSA-N | [3] |
| Purity | Typically ≥95% from commercial suppliers |
Note: Experimental physical properties such as boiling point and density are not consistently reported in publicly available literature. These values should be determined experimentally upon receipt of the material.
Section 2: Synthesis and Purification
Rationale for Synthetic Approach: The most direct and industrially scalable method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent.[5] Thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product isolation.[6] This approach avoids the harsh conditions or solid byproducts associated with reagents like phosphorus pentachloride (PCl₅).[7][8]
The proposed synthesis, therefore, begins with the precursor 3-(isopropoxy)propanoic acid.
Caption: Proposed workflow for the synthesis of 3-(Propan-2-yloxy)propanoyl chloride.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure and should be adapted and optimized based on available laboratory equipment and safety protocols.
-
Preparation: To a three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(isopropoxy)propanoic acid (1.0 eq).
-
Solvent Addition: Add an anhydrous solvent, such as dichloromethane (DCM) or toluene, to the flask (approx. 2-3 mL per gram of acid).
-
Inert Atmosphere: Purge the system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction. Causality: This is critical as both the thionyl chloride reagent and the acyl chloride product are highly sensitive to moisture.[7]
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) to the stirred solution at room temperature via a dropping funnel. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Gentle heating to 40-50°C may be required to drive the reaction to completion.
-
Work-up: Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The exhaust should be routed through a basic scrubber (e.g., NaOH solution) to neutralize the acidic gases.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield the final 3-(Propan-2-yloxy)propanoyl chloride as a clear liquid.
Section 3: Reactivity and Mechanistic Considerations
The chemistry of 3-(Propan-2-yloxy)propanoyl chloride is dominated by the electrophilic nature of the carbonyl carbon. The two highly electronegative atoms attached to this carbon (oxygen and chlorine) create a strong partial positive charge, making it an excellent target for nucleophiles.[7][9] The chlorine atom is also an effective leaving group, facilitating reaction.
The general mechanism for its reactions is a nucleophilic acyl substitution , which proceeds via a two-step addition-elimination pathway.[10][11]
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and the chloride ion is expelled as the leaving group. If the nucleophile was neutral (e.g., water, alcohol, amine), a final deprotonation step occurs to yield the neutral product.
Caption: General mechanism for nucleophilic acyl substitution of an acyl chloride.
This reactivity profile allows for the straightforward synthesis of a variety of carboxylic acid derivatives:
-
Reaction with Water (Hydrolysis): Vigorous reaction to form the parent carboxylic acid, 3-(isopropoxy)propanoic acid. This underscores the need for anhydrous handling conditions.[7][10]
-
Reaction with Alcohols (Esterification): Reacts readily with alcohols to form esters. This reaction is often performed in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[10]
-
Reaction with Amines (Amidation): Reacts rapidly with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively. Two equivalents of the amine are typically used: one as the nucleophile and one to neutralize the HCl byproduct.[10]
Section 4: Spectroscopic Characterization (Predicted)
No definitive, published spectra for 3-(Propan-2-yloxy)propanoyl chloride are readily available. However, a detailed prediction of its key spectroscopic features can be made based on the known absorptions and chemical shifts of its constituent functional groups: the acyl chloride and the isopropyl ether.[12][13][14]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Position/Value | Rationale and Notes |
| FTIR | C=O Stretch | ~1800 cm⁻¹ | Acyl chlorides exhibit a characteristic, strong carbonyl absorption at a very high wavenumber due to the inductive effect of the chlorine atom.[14] |
| C-O-C Stretch | ~1120 cm⁻¹ | A strong, characteristic absorption for the aliphatic ether linkage.[12][15] | |
| ¹H NMR | -CH(CH₃)₂ | ~3.6 - 3.8 ppm (septet) | The methine proton is deshielded by the adjacent ether oxygen. |
| -O-CH₂ -CH₂- | ~3.8 ppm (triplet) | These protons are adjacent to the ether oxygen, resulting in a downfield shift.[12][15] | |
| -CH₂-CH₂ -C(=O) | ~3.1 ppm (triplet) | These protons are alpha to the highly electron-withdrawing carbonyl group of the acyl chloride, leading to a significant downfield shift.[14] | |
| -CH(CH₃ )₂ | ~1.2 ppm (doublet) | The six equivalent methyl protons, split by the single methine proton. | |
| ¹³C NMR | C =O | ~170 - 175 ppm | The carbonyl carbon of an acyl chloride is highly deshielded. |
| -C H(CH₃)₂ | ~70 - 75 ppm | Carbon attached to the ether oxygen.[12][15] | |
| -O-C H₂-CH₂- | ~60 - 65 ppm | Carbon attached to the ether oxygen. | |
| -CH₂-C H₂-C(=O) | ~45 - 50 ppm | Carbon alpha to the carbonyl group. | |
| -CH(C H₃)₂ | ~20 - 25 ppm | The two equivalent methyl carbons. | |
| Mass Spec | [M]⁺• | m/z 150 & 152 | The molecular ion peak should appear as a doublet in an approximate 3:1 ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This peak may be weak or absent.[14] |
| Acylium Ion | m/z 115 | The base peak is often the result of the loss of the chlorine radical (•Cl) to form the stable acylium ion [M-Cl]⁺.[14] |
Protocol for Spectroscopic Data Acquisition
-
Sample Preparation:
-
NMR: Dissolve 10-20 mg of the compound in ~0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃). The use of an anhydrous solvent is crucial to prevent hydrolysis.
-
FTIR: Prepare a thin film of the neat liquid between two salt plates (NaCl or KBr).
-
MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or acetonitrile for analysis by GC-MS (for electron ionization) or direct infusion ESI-MS.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Use a standard pulse sequence with a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence. A higher sample concentration (50-100 mg) and a greater number of scans will be required to achieve a good signal-to-noise ratio.
-
-
FTIR Spectrum Acquisition:
-
Acquire a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer and acquire the sample spectrum over a range of 4000-600 cm⁻¹.
-
-
Mass Spectrum Acquisition:
-
For GC-MS, use a column suitable for reactive compounds and an electron ionization (EI) source to observe fragmentation patterns.
-
For soft ionization, use electrospray ionization (ESI) to primarily observe the molecular ion or protonated adducts.
-
Section 5: Safety and Handling
A specific Safety Data Sheet (SDS) for CAS 56680-78-5 is not widely available. Therefore, all handling procedures must be based on the known hazards of the acyl chloride functional group. Acyl chlorides as a class are corrosive, moisture-sensitive, and lachrymatory (tear-inducing).[16][17]
Table 3: Hazard and Handling Summary
| Category | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), chemical splash goggles, face shield, and a lab coat. | To prevent skin and eye contact with the corrosive liquid.[16] |
| Handling | Must be handled in a certified chemical fume hood. Avoid inhalation of vapors. | Vapors are corrosive to the respiratory tract.[16] |
| Storage | Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, well-ventilated area. | To prevent decomposition via hydrolysis from atmospheric moisture.[7] |
| Incompatibilities | Water, alcohols, amines, strong bases, and strong oxidizing agents. | Reacts vigorously and exothermically with these substances.[16] |
| Spill Response | Absorb small spills with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for disposal. Do not use water. | To contain the spill without initiating a hazardous reaction. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. | The compound is a reactive and corrosive hazardous material. |
Conclusion
3-(Propan-2-yloxy)propanoyl chloride is a valuable and highly reactive synthetic intermediate. Its bifunctional nature allows for the targeted introduction of the 3-(isopropoxy)propanoyl moiety, a potentially useful structural motif in medicinal chemistry and materials science. While a lack of extensive published data necessitates careful initial characterization by the end-user, its chemistry is predictable and follows the well-established patterns of acyl chlorides. By adhering to strict anhydrous handling techniques and appropriate safety protocols, researchers can effectively and safely utilize this reagent to advance their synthetic objectives.
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